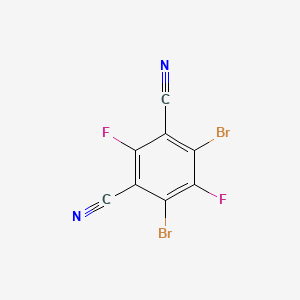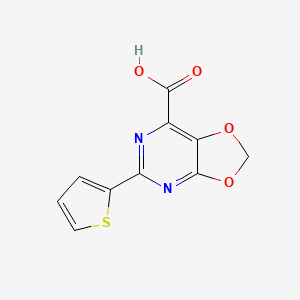![molecular formula C8H12N2O4 B8106875 ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B8106875.png)
ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate is a chemical entity with significant scientific interest. This compound is known for its unique chemical structure and properties, which make it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired chemical transformations. For instance, the synthesis might involve the use of organic solvents, acids, or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This often involves continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound commonly involve reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary, but they often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions might produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development and its effects on disease pathways.
Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific context of its use, such as its role in a particular chemical reaction or biological system.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate include other chemical entities with related structures or functional groups. These might include derivatives or analogs that share similar chemical properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties, such as its reactivity, stability, and biological activity. These characteristics make it particularly valuable for specific applications in research and industry.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and wide range of applications. Its synthesis, reactions, and mechanisms of action are well-studied, making it a valuable tool in various scientific fields. The comparison with similar compounds highlights its unique attributes, further emphasizing its importance in research and industry.
Properties
IUPAC Name |
ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4H,3H2,1-2H3,(H3,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSGRHXESJMSEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC(=O)N)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=CNC(=O)N)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

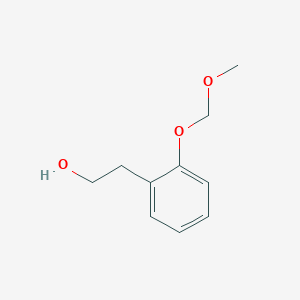
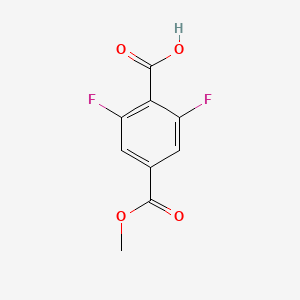
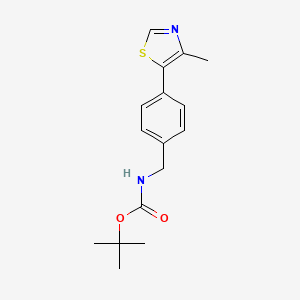
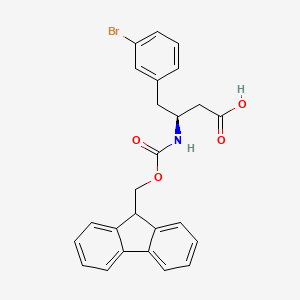
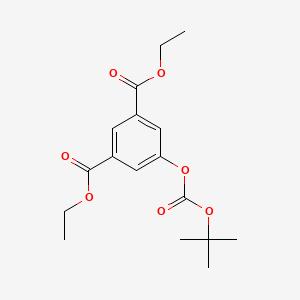
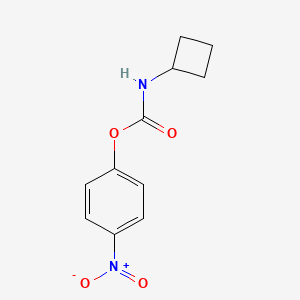
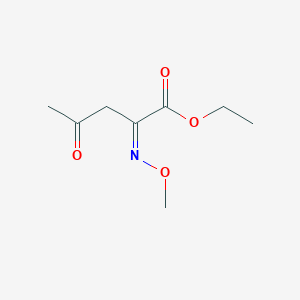
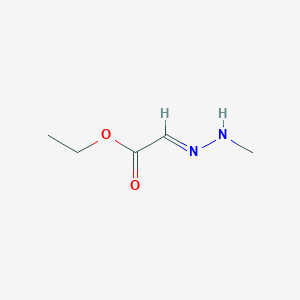
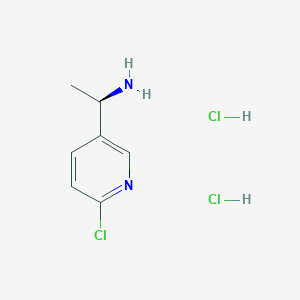

![3,7-Dibromo-dibenzo[a,d]cyclohepten-5-one](/img/structure/B8106867.png)
